molecular formula C10H12F2 B3090028 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene CAS No. 1204295-66-8

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene

Cat. No.: B3090028
CAS No.: 1204295-66-8
M. Wt: 170.2 g/mol
InChI Key: SVLMKTVZLOGGGP-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoroethyl group attached to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods: Industrial production of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene may involve large-scale fluorination processes. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis(trifluoroacetato(phenyl)iodine) or PhI(OCOCF3)2 and a pyridine·HF complex has been reported to give the corresponding difluoroethylated arenes in good yields .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the biological and physical properties of the molecule, impacting its activity and stability. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is incorporated into .

Comparison with Similar Compounds

Uniqueness: 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct steric and electronic properties. This makes it particularly valuable in the design of bioactive molecules and materials with tailored properties.

Properties

IUPAC Name

4-(1,1-difluoroethyl)-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-7-4-5-9(6-8(7)2)10(3,11)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLMKTVZLOGGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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